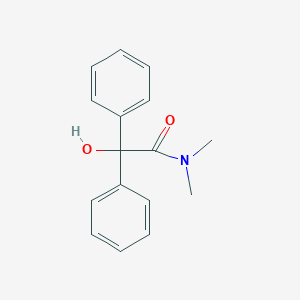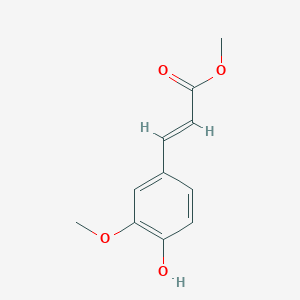
阿魏酸甲酯
概述
描述
Methyl ferulate is an alkyl ester of ferulic acid, a phenolic compound widely found in edible plants. It is known for its antioxidant and antibacterial properties, making it valuable in the food and medicine industries. Methyl ferulate is commonly found in rice bran, sorghum stems, and the leaves of Morinda citrifolia L., a plant used for both food and medicinal purposes .
科学研究应用
Methyl ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the structure-activity relationship of phenolic esters.
Biology: Methyl ferulate exhibits antimicrobial activity against bacteria such as Escherichia coli and Bacillus cereus, making it useful in microbiological studies.
Medicine: It has potential as an anti-inflammatory agent and is being investigated for its role in preventing lipid oxidation in food products.
作用机制
Target of Action
Methyl ferulate, also known as ferulic acid methyl ester, is a phenolic compound found in various plants and has been shown to have significant pharmacological effects . The primary targets of methyl ferulate are various cellular and molecular components involved in inflammation, oxidation, and cancer progression . For instance, it has been shown to interact with proteins like phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .
Mode of Action
Methyl ferulate interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . Furthermore, it can interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
Methyl ferulate affects several biochemical pathways. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the PI3K/AKT, Bcl-2, and P53 pathways . It also plays a role in the modulation of the expression of various proinflammatory cytokines, and pro-apoptotic signals .
Pharmacokinetics
It is known that ferulic acid, the parent compound of methyl ferulate, has good bioavailability, stays in blood for a longer period of time, and is permeable to the blood-brain barrier .
Result of Action
The action of methyl ferulate results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory activity and be non-toxic in terms of in vitro toxicity and cytotoxicity . It can efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products . Moreover, it has antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum, and Saccharomyces cerevisiae .
Action Environment
The action of methyl ferulate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the efficacy and stability of methyl ferulate
生化分析
Biochemical Properties
Methyl ferulate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with human serum albumin, where methyl ferulate binds with medium affinity, primarily through its aromatic ring . This interaction is significant as it influences the transport and distribution of methyl ferulate within the human body. Additionally, methyl ferulate exhibits a preference for hydrolyzing wheat bran when combined with feruloyl esterase enzymes . This enzymatic interaction is essential for releasing ferulic acid from plant cell walls, highlighting its role in plant biomass degradation.
Cellular Effects
Methyl ferulate exerts various effects on different cell types and cellular processes. It has been shown to have antioxidant and antibacterial properties, which help in stabilizing lipid peroxyl radicals and inhibiting microbial growth . Furthermore, methyl ferulate influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of cytokines and the stimulation of nitric oxide by macrophages, thereby modulating inflammatory responses . These cellular effects underscore the potential therapeutic applications of methyl ferulate in managing oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, methyl ferulate exerts its effects through various mechanisms. It binds to specific biomolecules, such as human serum albumin, altering their structure and function . Additionally, methyl ferulate has been shown to inhibit DNA replication and repair processes in certain fungal species, thereby exhibiting antifungal activity . This inhibition is achieved by interfering with membrane lipid metabolism and promoting sphingolipid synthesis, which disrupts the cell membrane structure and function . These molecular interactions highlight the multifaceted mechanisms through which methyl ferulate exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl ferulate have been observed to change over time. Studies have shown that methyl ferulate remains stable under various conditions, maintaining its antioxidant and antimicrobial properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have indicated that methyl ferulate can have sustained anti-inflammatory and antioxidant effects, making it a valuable compound for extended therapeutic applications .
Dosage Effects in Animal Models
The effects of methyl ferulate vary with different dosages in animal models. At lower doses, methyl ferulate has been shown to exhibit significant anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects, such as toxicity and oxidative stress. Studies have identified threshold doses beyond which the beneficial effects of methyl ferulate diminish, and toxic effects become prominent . These findings emphasize the importance of determining optimal dosages for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
Methyl ferulate is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as ATP-binding cassette transporters and glutathione metabolism enzymes, which play crucial roles in detoxifying harmful substances and maintaining cellular homeostasis . Additionally, methyl ferulate influences metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these metabolic pathways is essential for elucidating the comprehensive effects of methyl ferulate on cellular function.
Transport and Distribution
Within cells and tissues, methyl ferulate is transported and distributed through interactions with specific transporters and binding proteins. Human serum albumin is a primary transporter that facilitates the distribution of methyl ferulate in the bloodstream . This interaction ensures that methyl ferulate reaches various tissues and exerts its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its binding affinity to different biomolecules, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of methyl ferulate plays a crucial role in its activity and function. Studies have shown that methyl ferulate can localize to specific cellular compartments, such as the cytosol and cell membrane . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of methyl ferulate is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Methyl ferulate can be synthesized through the esterification of ferulic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Ferulic Acid+MethanolH2SO4Methyl Ferulate+Water
Industrial Production Methods: In industrial settings, methyl ferulate can be produced using solid-state fermentation of wheat bran by Aspergillus pseudodeflectus. This method involves optimizing conditions such as pH, temperature, and nitrogen source to maximize yield. The crude product is then purified using column chromatography and identified through spectroscopic techniques like NMR and mass spectrometry .
化学反应分析
Types of Reactions: Methyl ferulate undergoes various chemical reactions, including:
Oxidation: Methyl ferulate can be oxidized to form ferulic acid and other oxidation products.
Reduction: It can be reduced to form dihydroferulic acid.
Substitution: Methyl ferulate can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Ferulic acid and other phenolic compounds.
Reduction: Dihydroferulic acid.
Substitution: Various substituted ferulates depending on the nucleophile used.
相似化合物的比较
Methyl ferulate is compared with other ferulic acid derivatives such as:
Ferulic Acid: Methyl ferulate has similar antioxidant properties but is more lipophilic due to the ester group, making it more effective in lipid systems.
Ethyl Ferulate: Both compounds exhibit strong antioxidant activity, but methyl ferulate is slightly less effective in scavenging radical cations.
Isoferulic Acid: Isoferulic acid shows weaker antioxidant activity compared to methyl ferulate.
The uniqueness of methyl ferulate lies in its balance of hydrophilic and lipophilic properties, making it versatile for various applications .
属性
IUPAC Name |
methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-76-6, 2309-07-1 | |
| Record name | Methyl (E)-ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22329-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl ferulate has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. []
A: The structure of Methyl ferulate has been elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [, , ] and mass spectrometry techniques like FAB-MS, ESIMS, and MS/MS. [] These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.
A: Glycosylation of Methyl ferulate with a β-D-galactopyranose moiety has been shown to improve its cytotoxic activity against MCF-7 breast cancer and PC-3 prostate cancer cell lines compared to the parent compound. [] This highlights the potential of structural modification for enhancing biological activity.
A: Research shows that Methyl ferulate, along with Ethyl ferulate, more effectively inhibits lipid oxidation in fish oil-enriched milk compared to Dodecyl ferulate and Ferulic acid. [] This suggests potential applications of Methyl ferulate as a natural antioxidant in food preservation.
A: Studies indicate that increasing glucose concentrations do not repress the de-esterification of Methyl ferulate by Lactobacillus buchneri. [] This suggests that readily available substrates like glucose do not hinder the enzymatic activity of this bacterium on Methyl ferulate.
A: STD-NMR experiments revealed that specific protons (H1-6 and H8) of Methyl ferulate interact with HSA with medium affinity. [] Further analysis showed that the aromatic ring of Methyl ferulate plays a key role in this interaction, primarily at site II of HSA, without significantly altering HSA's overall structure.
A: Research shows that Methyl ferulate can be successfully embedded into zein, a prolamin protein, using electrospinning technology to produce fiber membranes. [] This incorporation improves the thermal stability of Methyl ferulate and allows its slow release, suggesting potential for applications in food packaging with sustained antibacterial effects.
A: Methyl ferulate demonstrates superior antiplatelet activity compared to ferulic acid. [] Studies utilizing clotting time and bleeding time methods showed significant effects at a dose of 20 mg/kg BW. [] This suggests its potential for development as an antithrombotic agent.
A: Molecular docking and molecular dynamics simulations suggest that Methyl ferulate interacts with deoxyhemoglobin S (deoxyHbS) with a binding affinity of -5.8 kcal/mol. [] This interaction may interfere with the polymerization process of deoxyHbS, indicating potential for Methyl ferulate as a therapeutic agent for sickle cell disease.
A: In vitro and in vivo studies suggest that Methyl ferulate exhibits low toxicity. The Ames assay showed no mutagenic activity, while the brine shrimp lethality bioassay indicated an LC50 value of 4.38 mg/ml. [] Dermal and ocular irritation studies in rabbits demonstrated no significant irritation compared to the control. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
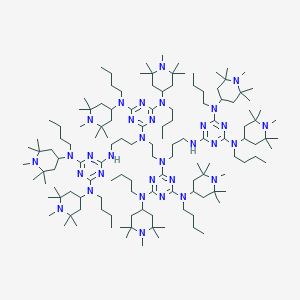
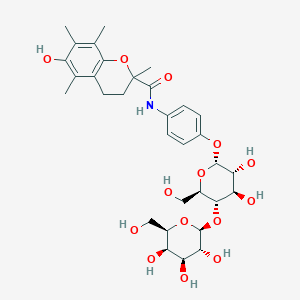
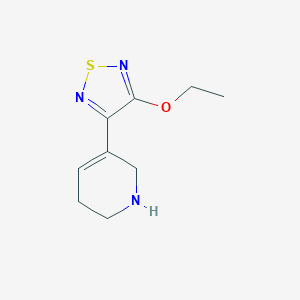
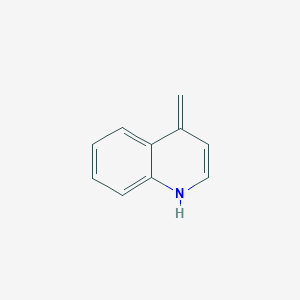
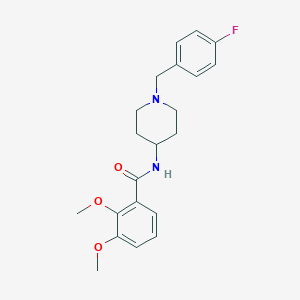
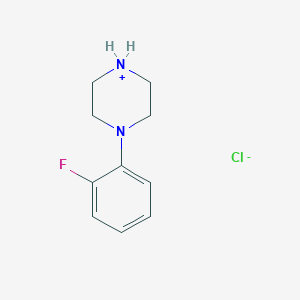
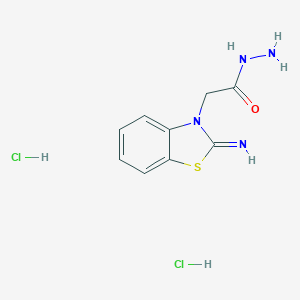
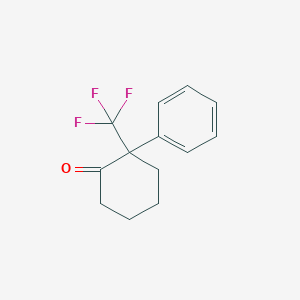

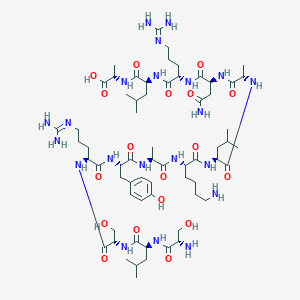

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
